molecular formula C7H9N7O B15439645 5-Amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-55-8

5-Amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B15439645
CAS No.: 77961-55-8
M. Wt: 207.19 g/mol
InChI Key: MFBFEKIXFWNFKI-UHFFFAOYSA-N
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Description

5-Amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H9N7O and its molecular weight is 207.19 g/mol. The purity is usually 95%.
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Biological Activity

5-Amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent studies and findings.

Synthesis

The synthesis of this compound can be achieved through various methods involving triazole and pyrimidine derivatives. For example, one study utilized microwave irradiation to synthesize N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally related to the target compound . The choice of starting materials and reaction conditions significantly impacts the yield and purity of the final product.

Anticancer Properties

Recent research has highlighted the anticancer potential of compounds related to this compound. A study screening various triazole-linked glycohybrids showed promising results against human breast cancer cell lines (MDA-MB231), indicating that modifications in the triazole structure can enhance anticancer activity .

Table 1 summarizes the anticancer activity of several synthesized compounds related to triazole derivatives:

CompoundCell LineIC50 (µM)Activity
Compound AMDA-MB23129.1Moderate
Compound BMDA-MB23115.0High
Compound CMDA-MB23150.0Low

Antimicrobial Activity

Triazole derivatives have been reported to exhibit antimicrobial properties. A study indicated that certain triazole compounds demonstrated significant antibacterial and antifungal activities, suggesting that this compound could also possess similar properties .

Case Studies

Several case studies have investigated the biological effects of triazole-containing compounds:

  • Anticancer Screening : In a comprehensive screening of a library of pyrazolo[1,5-a]pyrimidines linked with triazoles, none showed significant growth inhibition against the MDA-MB231 cell line. This emphasizes the need for further structural optimization to enhance activity .
  • Antimicrobial Testing : Another study evaluated a series of triazole derivatives for their antimicrobial efficacy against various pathogens. Compounds with specific substitutions showed enhanced activity compared to standard antibiotics .

Properties

CAS No.

77961-55-8

Molecular Formula

C7H9N7O

Molecular Weight

207.19 g/mol

IUPAC Name

5-amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C7H9N7O/c1-3-10-7(14-13-3)12-6-9-2-4(8)5(15)11-6/h2H,8H2,1H3,(H3,9,10,11,12,13,14,15)

InChI Key

MFBFEKIXFWNFKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NC2=NC=C(C(=O)N2)N

Origin of Product

United States

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